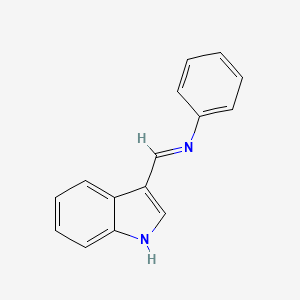

3-(N-Phenylformimidoyl)indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(N-Phenylformimidoyl)indole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

3-(N-Phenylformimidoyl)indole and its derivatives have garnered attention for their anticancer activities. The indole scaffold is a well-known structure in drug discovery, particularly for targeting various cancer types.

- Mechanism of Action : Indole derivatives often act by modulating key pathways involved in cancer cell proliferation and survival. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been highlighted in studies involving various indole derivatives that demonstrate significant antiproliferative activity against multiple cancer cell lines .

- Case Study : A study reported that a related indole derivative exhibited IC50 values below 0.1 μM across 17 different cancer lines. The compound effectively inhibited tubulin polymerization, showcasing its potential as a lead compound for developing new anticancer agents targeting microtubules .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, revealing its potential to modulate inflammatory responses.

- Mechanism : The compound appears to suppress the expression of pro-inflammatory mediators such as E-selectin and reduce the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). These actions contribute to decreased leukocyte adhesion and migration at sites of inflammation .

- Case Study : In vivo studies demonstrated that administration of indole derivatives led to significant reductions in inflammatory markers in models of ischemia-reperfusion injury, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties against various pathogens.

- Mechanism : The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. The antimicrobial action is believed to be linked to its ability to disrupt microbial membranes .

- Case Study : A study identified minimum inhibitory concentrations (MICs) for this compound against resistant strains of bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various chemical methodologies, contributing to the exploration of its derivatives with enhanced biological activities.

Eigenschaften

CAS-Nummer |

22394-31-6 |

|---|---|

Molekularformel |

C15H12N2 |

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

1-(1H-indol-3-yl)-N-phenylmethanimine |

InChI |

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-11,17H |

InChI-Schlüssel |

UWQHHVYCAQFAII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

Kanonische SMILES |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.